(Oxiran-2-yl)methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
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Overview
Description
(Oxiran-2-yl)methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is an organic compound that features both an oxirane (epoxide) ring and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the reaction of an epoxide with a dioxolane derivative. One common method involves the use of (2-methyl-1,3-dioxolan-2-yl)methanol and an appropriate epoxide under acidic or basic conditions to facilitate the ring-opening and subsequent esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts such as Lewis acids or bases may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the ester group.
Substituted Products: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, (Oxiran-2-yl)methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate can be used as a building block for the synthesis of more complex molecules. Its reactive oxirane and ester groups make it a versatile intermediate.
Biology and Medicine
This compound may be explored for its potential biological activity. The presence of the oxirane ring, which is known to interact with biological molecules, could make it a candidate for drug development or as a biochemical probe.
Industry
In materials science, this compound can be used in the development of polymers and resins. Its unique structure can impart desirable properties such as increased strength or flexibility to the resulting materials.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate largely depends on the specific application. In biological systems, the oxirane ring can react with nucleophilic sites on proteins or DNA, potentially leading to modifications that affect biological function. In chemical reactions, the ester and oxirane groups can undergo various transformations, facilitating the synthesis of diverse products.
Comparison with Similar Compounds
Similar Compounds
(Oxiran-2-yl)methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate: Features both an oxirane and a dioxolane ring.
1,3-Dioxanes and 1,3-dioxolanes: These compounds are structurally similar and can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst.
Uniqueness
The combination of an oxirane ring and a dioxolane ring in this compound is relatively unique, providing a distinct set of chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
143583-83-9 |
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Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C10H16O5/c1-10(14-4-5-15-10)3-2-9(11)13-7-8-6-12-8/h8H,2-7H2,1H3 |
InChI Key |
VBRCMYOWSGGASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC(=O)OCC2CO2 |
Origin of Product |
United States |
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